molecular formula C12H15FN2O B2404525 1-(4-Fluorobenzoyl)-3-methylpiperazine CAS No. 178624-89-0

1-(4-Fluorobenzoyl)-3-methylpiperazine

Cat. No. B2404525
CAS RN: 178624-89-0
M. Wt: 222.263
InChI Key: GFYPGLIUERDLAW-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)piperazine is a chemical compound with the empirical formula C11H15FN2. It is used as a precursor in the synthesis of a variety of biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, EGFR and Aurora A kinase inhibitors, and neurokinin-2 receptor antagonists .

Scientific Research Applications

Molecular Structure and Spectroscopy

  • Molecular Structure Analysis : The molecular structure and vibrational frequencies of 6-(4-fluorobenzoyl)-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, a compound related to 1-(4-Fluorobenzoyl)-3-methylpiperazine, have been investigated using DFT and HF methods. The research provides insights into the compound's conformational stability and energy gap, enhancing understanding of its stability and molecular behavior (Taşal & Kumalar, 2012).

  • Vibrational Spectroscopy and Decomposition Analysis : The vibrational spectra and molecular decomposition of a related molecule, 6FPB, were studied using techniques like FTIR, UV-Vis, and NMR. This research sheds light on the bond structure and electronic transitions of the molecule, relevant for understanding the properties of this compound (Tanişli et al., 2019).

Crystallography and Supramolecular Chemistry

  • Hydrogen-Bonding Salts Formation : The study of 1-methylpiperazine crystallizing with aromatic carboxylic acids demonstrates the formation of multi-component hydrogen-bonding salts. These findings are crucial for understanding the potential of this compound in forming complex molecular structures (Yu et al., 2015).

Chemical Synthesis and Application

  • Derivatization Reagents for Steroids : The development of new derivatization reagents like 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine indicates the potential use of this compound in enhancing the sensitivity of steroid detection in medical and biochemical applications (Nishio et al., 2007).

  • Antimicrobial Evaluation : The synthesis of compounds with 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles, closely related to this compound, shows promise in developing new antimicrobial agents (Al-Harthy et al., 2018).

Pharmacological Potential

  • Dopamine and Serotonin Receptor Modulators : The synthesis of 1-(4-fluorobenzoyl)-3-acetyl indole and its arylpiperazinyl mannich bases highlights the relevance of similar structures in modulating neurotransmitter receptors, suggesting potential pharmacological applications for this compound (Srinivas et al., 1998).

  • Anticonvulsant and Antimycobacterial Activities : Research on derivatives of 1-(4-fluorobenzoyl) compounds demonstrates their potential in treating convulsions and mycobacterial infections, providing a basis for exploring similar applications for this compound (Gülerman et al., 1997).

Safety and Hazards

1-(4-Fluorobenzyl)piperazine is classified as a combustible solid. It may cause respiratory irritation, skin irritation, and eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to avoid contact with skin and eyes, and to use personal protective equipment .

properties

IUPAC Name

(4-fluorophenyl)-(3-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-9-8-15(7-6-14-9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYPGLIUERDLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add 25.0g (0.158 mol) of p-fluorobenzoyl chloride drop-wise to a 0° C. solution of 15.0 g (0.150 mol) of N-methylpiperazine and 20.0 g (0.189 mol) of sodium carbonate in 100 mL of water. Stir the resultant solution at 0° C. for about 30 minutes, then at room temperature for about 2 hr. Extract the resultant solution with methylene chloride (2×100 mL). Dry the combined extracts with Na2SO4 and evaporate the solvent to give the title compound.
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25 g
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15 g
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20 g
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100 mL
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resultant solution
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0 (± 1) mol
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